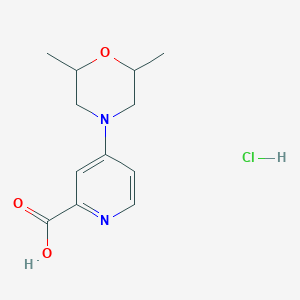

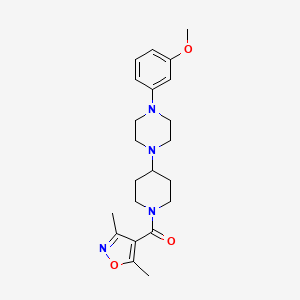

1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((4-Nitrobenzyl)thio)-1H-benzo[d]imidazole” has a molecular weight of 285.33 .

Molecular Structure Analysis

The InChI code for “2-((4-Nitrobenzyl)thio)-1H-benzo[d]imidazole” is 1S/C14H11N3O2S/c18-17(19)11-7-5-10(6-8-11)9-20-14-15-12-3-1-2-4-13(12)16-14/h1-8H,9H2,(H,15,16) .Chemical Reactions Analysis

There is a study on the electrochemical reduction of a similar compound, 4-nitrobenzyl phenyl thioether . The study is devoted to determining the electrochemical reduction mechanism of the compound in N,N-dimethylformamide under nitrogen .Physical And Chemical Properties Analysis

The compound “2-((4-Nitrobenzyl)thio)-1H-benzo[d]imidazole” is a solid substance . It should be stored in a dry place at 2-8°C .Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

1-(2-((4-Nitrobenzyl)Thio)-4,5-Dihydro-1H-Imidazol-1-yl)-2-phenoxyethanone and its derivatives have shown significant activity in the treatment of tuberculosis. A study by Foroumadi et al. (2004) found that derivatives of this compound exhibit varying degrees of antituberculosis activity, with specific nitrobenzylthio derivatives demonstrating effective inhibition of Mycobacterium tuberculosis growth (Foroumadi et al., 2004).

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Research by Stefancich et al. (1993) involved synthesizing compounds by reacting 2-nitrobenzyl iodide with 1H-imidazole. This synthesis pathway is relevant for producing nitrogen-containing heterocyclic compounds, which are useful in various pharmaceutical applications (Stefancich et al., 1993).

Antibacterial and Cytotoxicity Studies

Patil et al. (2011) conducted a study involving the synthesis of novel symmetrically and non-symmetrically p-nitrobenzyl-substituted N-heterocyclic carbene–silver(I) acetate complexes. These complexes showed medium to high antibacterial activity and cytotoxicity, indicating potential applications in antibacterial and cancer treatment research (Patil et al., 2011).

Tautomerization in Heterocyclic Mesomeric Betaines

Liu et al. (2016) explored the tautomerization of 2-(imidazolium-1-yl)phenolates into corresponding N-heterocyclic carbenes, with potential implications for creating new heterocyclic ring systems. This research can be significant for developing new pharmaceuticals and materials (Liu et al., 2016).

Vasorelaxant Activity and Antihypertensive Effect

Navarrete-Vázquez et al. (2010) synthesized 1H-benzo[d]imidazole analogues, including nitro derivatives, that exhibited vasorelaxant effects and antihypertensive activity. These findings suggest potential therapeutic applications for cardiovascular diseases (Navarrete-Vázquez et al., 2010).

Alternative Solvent for Organic and Catalytic Reactions

Ren et al. (2011) investigated the use of nitro-functionalized imidazolium salts as alternative solvents to nitromethane in organic and catalytic reactions. This research offers environmentally friendly alternatives for various chemical syntheses and processes (Ren et al., 2011).

Synthesis of Imidazo[4,5-d][1,2,3]triazine Nucleosides

Krawczyk et al. (2000) developed methods for functionalizing the 4-position of imidazo[4,5-d][1,2,3]triazin-4-one, leading to the synthesis of various nucleosides with potential antiviral activities (Krawczyk et al., 2000).

Safety And Hazards

The compound “2-((4-Nitrobenzyl)thio)-1H-benzo[d]imidazole” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, and H319 . Precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

Eigenschaften

IUPAC Name |

1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c22-17(12-25-16-4-2-1-3-5-16)20-11-10-19-18(20)26-13-14-6-8-15(9-7-14)21(23)24/h1-9H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFINYZWFPWOQCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzamide](/img/structure/B2363211.png)

![S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2363212.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2363214.png)

![2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363215.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2363219.png)

![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)

![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2363232.png)